PPIase-Parvulin Inhibitor

准备方法

合成路线:: 目前可获得的文献中没有明确记录 PPIase-Parvulin 抑制剂的合成路线。它通过涉及特定前体的化学反应合成。

反应条件:: 确切的反应条件(温度、溶剂、催化剂等)尚未公开。研究人员通常优化这些条件以实现高产率和纯度。

工业生产:: 关于大规模工业生产方法的信息有限。该化合物主要用于研究目的。

化学反应分析

反应:: PPIase-Parvulin 抑制剂不会发生广泛的化学转化。它与 Pin1 和 Par14 PPIases 的活性位点相互作用,抑制其活性。

常用试剂和条件:: 该化合物与 Pin1 和 Par14 的相互作用可能涉及氢键、疏水相互作用和静电作用。具体的试剂和条件没有明确报道。

主要产物:: 由于 PPIase-Parvulin 抑制剂是一种抑制剂而不是底物,因此不会形成明显的反应产物。

科学研究应用

Cancer Treatment

The most prominent application of PPIase-parvulin inhibitors is in oncology. Pin1 is overexpressed in many cancers, making it a target for therapeutic intervention.

-

Case Study: HWH8-33 and HWH8-36

These compounds were identified through high-throughput screening and demonstrated potent anticancer activity by inducing G2/M phase arrest and apoptosis in cancer cells. In vivo studies showed significant tumor growth suppression without noticeable toxicity . -

Case Study: KPT-6566

This novel inhibitor selectively targets Pin1 for degradation, demonstrating an IC50 value of 0.64 μM against its PPIase activity. It has shown efficacy in inhibiting cancer stem cell expansion and blocking metastatic spread .

Neurodegenerative Disorders

PPIases are implicated in neurodegenerative diseases due to their role in protein misfolding and aggregation.

- Research Insight : Inhibitors targeting PPIases could potentially mitigate the progression of diseases like Alzheimer's by promoting proper protein folding and preventing toxic aggregates .

Viral Infections

PPIases also play a role in viral replication processes.

- Research Insight : Targeting PPIases may hinder the lifecycle of certain viruses by disrupting their protein interactions necessary for replication .

Data Tables

The following table summarizes key findings related to various PPIase-parvulin inhibitors:

| Compound | Target | Mechanism | IC50 Value | Application Area |

|---|---|---|---|---|

| HWH8-33 | Pin1 | Direct inhibition | Micromolar | Cancer |

| HWH8-36 | Pin1 | Induces apoptosis | Micromolar | Cancer |

| KPT-6566 | Pin1 | Covalent binding | 0.64 μM | Cancer |

| Juglone | Parvulin | Covalent modification | 7 μM | Transcription inhibition |

作用机制

该化合物的机制涉及结合 Pin1 和 Par14 PPIases 的活性位点,破坏其异构酶活性。Pin1 和 Par14 参与翻译后修饰,影响蛋白质构象和功能。

相似化合物的比较

PPIase-Parvulin 抑制剂的独特之处在于它特异性地靶向 Pin1 和 Par14。类似的化合物包括其他 PPIase 抑制剂,但没有一种表现出相同的选择性。

生物活性

Peptidyl-prolyl isomerases (PPIases) play a crucial role in protein folding and function, with parvulins being a significant subgroup. Among these, inhibitors of PPIase-parvulin, particularly those targeting PIN1 and PIN4, have garnered attention for their potential therapeutic applications in cancer and viral diseases. This article explores the biological activity of PPIase-parvulin inhibitors, focusing on their mechanisms, efficacy, and implications in various studies.

Overview of PPIase-Parvulin Inhibitors

PPIases facilitate the cis/trans isomerization of proline residues in proteins, a process vital for proper protein conformation and function. Parvulins, including PIN1 and PIN4, are implicated in numerous cellular processes, including cell cycle regulation and signal transduction. Inhibitors like Juglone, KPT-6566, and All-trans-retinoic acid (ATRA) have been identified as effective agents against these enzymes.

Mechanisms of Inhibition

-

Covalent Modification :

- Juglone inhibits parvulin by covalently modifying cysteine residues, leading to a loss of enzymatic activity. This specificity allows it to selectively target parvulins without significantly affecting other PPIase families .

- KPT-6566 functions as a covalent inhibitor of PIN1 with an IC50 value of 0.64 μM, demonstrating its potency in inhibiting PPIase activity and subsequently affecting cell proliferation .

- Direct Binding :

Biological Activity in Cancer Research

The inhibition of PIN1 has shown promise in cancer therapy due to its role in regulating oncogenic pathways. Studies have demonstrated that:

- KPT-6566 treatment led to decreased levels of hyperphosphorylated retinoblastoma protein (pRB) and Cyclin D1 in wild-type mouse embryonic fibroblasts (MEFs), indicating a reduction in cell proliferation .

- Inhibition of PIN1 resulted in downregulation of target genes associated with mutant p53 and NOTCH1 pathways, suggesting a broader impact on tumorigenesis .

Effects on Viral Replication

The effects of parvulin inhibitors extend beyond cancer; they have also been studied for their antiviral properties:

- Research indicates that inhibiting PIN4 significantly reduces hepatitis B virus (HBV) replication, as evidenced by decreased levels of HBV RNA and DNA following treatment with various parvulin inhibitors . This highlights the potential for these compounds in treating viral infections.

Table 1: Summary of Selected PPIase-Parvulin Inhibitors

| Compound | Target | Mechanism of Action | IC50 Value | Application Area |

|---|---|---|---|---|

| Juglone | PIN1/PIN4 | Covalent modification | Not specified | Cancer, Antiviral |

| KPT-6566 | PIN1 | Covalent binding | 0.64 μM | Cancer |

| ATRA | PIN1 | Direct binding | Not specified | Cancer |

| EGCG | PIN1 | Direct binding | Not specified | Cancer |

Research Findings

Recent studies have elucidated the biochemical characteristics and substrate specificities of parvulins:

- The recombinant Lotus parvulins exhibit varying PPIase activities towards synthetic tetrapeptides, suggesting that substrate specificity is influenced by the amino acid sequence preceding proline residues .

- Investigations into the structural dynamics of parvulins reveal that mutations can significantly alter their catalytic efficiency without compromising structural integrity .

属性

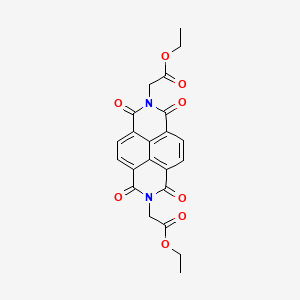

IUPAC Name |

ethyl 2-[13-(2-ethoxy-2-oxoethyl)-5,7,12,14-tetraoxo-6,13-diazatetracyclo[6.6.2.04,16.011,15]hexadeca-1(15),2,4(16),8,10-pentaen-6-yl]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18N2O8/c1-3-31-15(25)9-23-19(27)11-5-7-13-18-14(8-6-12(17(11)18)20(23)28)22(30)24(21(13)29)10-16(26)32-4-2/h5-8H,3-4,9-10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNKQGFNIIHNGQM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CN1C(=O)C2=C3C(=CC=C4C3=C(C=C2)C(=O)N(C4=O)CC(=O)OCC)C1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H18N2O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00349244 | |

| Record name | PPIase-Parvulin Inhibitor | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00349244 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

438.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64005-90-9 | |

| Record name | PPIase-Parvulin Inhibitor | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00349244 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzo[lmn][3,8]phenanthroline-2,7-diacetic acid, 1,3,6,8-tetrahydro-1,3,6,8-tetraoxo-, 2,7-diethyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。